molecular formula C16H12ClNO3 B3033839 4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid CAS No. 1216826-19-5

4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid

Cat. No.: B3033839
CAS No.: 1216826-19-5
M. Wt: 301.72
InChI Key: XZHGAOIMMHDLOQ-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)oxy]-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a 4-chlorobenzyl ether group at the 4-position and a carboxylic acid moiety at the 2-position of the indole ring. The compound’s molecular formula is C₁₆H₁₁ClNO₃, with a molecular weight of approximately 300.73 g/mol. Its structure combines the aromatic indole core with a polar ether linkage and an electron-withdrawing chlorine atom, which may influence its physicochemical properties, such as solubility and acidity.

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-11-6-4-10(5-7-11)9-21-15-3-1-2-13-12(15)8-14(18-13)16(19)20/h1-8,18H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHGAOIMMHDLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available indole or synthesized via Fischer indole synthesis.

    Substitution Reaction: The 4-chlorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the indole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indole nitrogen or the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydride) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for functional materials.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid and related indole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
This compound (Target Compound) C₁₆H₁₁ClNO₃ 300.73 - 4-O-(4-chlorobenzyl)
- 2-COOH
Ether linkage enhances polarity; chlorine and carboxylic acid increase acidity.
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid () C₁₆H₁₂ClNO₂ 285.73 - N-(4-chlorobenzyl)
- 2-COOH
Direct N-substitution reduces polarity compared to ether; similar acidity at C2.
6-Chloro-3-[1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indole-2-carboxylic acid (K23, ) C₂₅H₁₇Cl₂N₃O₂ 476.33 - 6-Cl
- Imidazole-phenyl group at C3
- 2-COOH
Imidazole introduces π-π stacking potential; higher hydrophobicity due to phenyl.
1-(4-Chlorobenzyl)-2-methyl-1H-indole-5-carboxylic acid () C₁₇H₁₄ClNO₂ 299.75 - N-(4-chlorobenzyl)
- 2-CH₃
- 5-COOH
Methyl at C2 reduces acidity; carboxylic acid at C5 alters hydrogen-bonding sites.
3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids () Varies ~300–350 - Thioxothiazolidinone at C3
- Carboxylic acid
Thioxothiazolidinone enhances electron withdrawal, increasing carboxylic acid acidity.

Key Comparative Insights:

Substituent Position and Polarity: The target compound’s 4-O-(4-chlorobenzyl) ether group confers greater polarity compared to the N-(4-chlorobenzyl) substitution in ’s compound. This difference may enhance aqueous solubility .

Acidity and Reactivity: The 2-carboxylic acid in the target compound and K23 is deprotonated at physiological pH, enabling ionic interactions. The thioxothiazolidinone group in ’s analogs further acidifies the carboxylic acid, making it more reactive . The 2-methyl group in ’s compound eliminates the acidic proton, drastically altering its chemical and biological interactions .

Biological Implications :

  • The chlorine atom in all compounds contributes to electron withdrawal, stabilizing the indole ring and influencing binding to hydrophobic targets.
  • K23’s imidazole ring () could engage in hydrogen bonding or coordinate metal ions, a feature absent in the target compound .

Synthetic Complexity :

  • K23’s synthesis () involves multi-step reactions to attach the imidazole-phenyl group, whereas the target compound’s ether linkage may require milder conditions, similar to ’s triazole synthesis .

Biological Activity

4-[(4-Chlorobenzyl)oxy]-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention due to its potential biological activities. Indole and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chlorobenzyl ether linked to an indole core with a carboxylic acid functional group at the 2-position. This unique structure is believed to influence its biological interactions and pharmacokinetic properties.

The biological activity of indole derivatives often involves interactions with various molecular targets, including enzymes and receptors. The presence of the chlorobenzyl group can enhance binding affinity, while the carboxylic acid group may improve solubility and bioavailability.

Anticancer Activity

Research indicates that indole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in breast (MCF7) and lung (A549) cancer cell lines. The cytotoxicity is often evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF7TBD
4-[(3-Chlorobenzyl)oxy]-1H-indole-2-carboxylic acidA549TBD
Indole-2-carboxylic acid derivativeMCF732.37

The specific IC50 values for this compound are still under investigation but are anticipated to be comparable to other indole derivatives.

Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated a series of indole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the 2-position significantly influenced cytotoxicity profiles, with some derivatives showing enhanced activity compared to the parent compound.
  • Antiviral Activity : Another study focused on indole-2-carboxylic acid derivatives as potential inhibitors of HIV integrase. These compounds demonstrated significant inhibitory effects, indicating that structural modifications could enhance antiviral potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid
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4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid

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